[(1R,8R,9S,10R,14S)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate
Overview
Description
[(1R,8R,9S,10R,14S)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,8R,9S,10R,14S)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Ethynylation: Addition of ethynyl groups to the steroid backbone.
Acetylation: Formation of the acetate ester.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process is carried out in large reactors with continuous monitoring to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of other steroidal compounds. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology
In biological research, it is used to study the effects of steroidal compounds on cellular processes. It helps in understanding the role of steroids in cell signaling and metabolism.
Medicine
The compound has potential applications in hormone replacement therapy and as an anti-inflammatory agent. It is also studied for its potential use in treating certain cancers.
Industry
In the pharmaceutical industry, it is used in the development of new drugs. It also finds applications in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects by interacting with steroid receptors in the body. It binds to these receptors, modulating the expression of specific genes involved in various physiological processes. The molecular targets include androgen and estrogen receptors, which play a crucial role in regulating growth, metabolism, and immune response.
Comparison with Similar Compounds
Similar Compounds
- [(8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- [(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Uniqueness
[(1R,8R,9S,10R,14S)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate is unique due to its specific ethynyl and acetate functional groups, which confer distinct chemical and biological properties. These modifications enhance its stability and bioavailability, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
[(1R,8R,9S,10R,14S)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-4-22-10-8-18-17(19(22)9-11-23(22,26)5-2)7-6-15-12-16(25)13-20(21(15)18)27-14(3)24/h2,12,17-21,26H,4,6-11,13H2,1,3H3/t17-,18+,19+,20-,21+,22?,23?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPVWXFCEBSBMY-OAGZJYNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CC(C34)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=O)C[C@H]([C@H]34)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276518 | |
Record name | (1r,8r,9s,10r,14s)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57155-57-4 | |
Record name | (1r,8r,9s,10r,14s)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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